molecular formula C15H20O B14268337 Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- CAS No. 170468-89-0

Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-

Cat. No.: B14268337
CAS No.: 170468-89-0
M. Wt: 216.32 g/mol
InChI Key: PEUXHQKUMKKPIX-UHFFFAOYSA-N
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Description

Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is an organic compound with the molecular formula C15H20O. It contains a benzene ring substituted with a 1-methyl-2-heptynyl group through an oxygen atom. This compound is characterized by its aromatic ring and the presence of an ether linkage, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-2-heptynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes

Scientific Research Applications

Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The presence of the 1-methyl-2-heptynyl group can influence the reactivity and selectivity of these reactions, leading to the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-2-methyl-
  • Benzene, 1-ethoxy-2-methyl-
  • Benzene, 1-ethyl-2-methyl-

Uniqueness

Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is unique due to the presence of the 1-methyl-2-heptynyl group, which introduces a triple bond and an ether linkage

Properties

CAS No.

170468-89-0

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

oct-3-yn-2-yloxymethylbenzene

InChI

InChI=1S/C15H20O/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,13H2,1-2H3

InChI Key

PEUXHQKUMKKPIX-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C)OCC1=CC=CC=C1

Origin of Product

United States

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